Product packaging for 4-Amino-4'-methoxydiphenylamine(Cat. No.:CAS No. 101-64-4)

4-Amino-4'-methoxydiphenylamine

Cat. No.: B089606
CAS No.: 101-64-4
M. Wt: 214.26 g/mol
InChI Key: RBLUJIWKMSZIMK-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Chemical Sciences

The introduction of 4-Amino-4'-methoxydiphenylamine into the realm of analytical chemistry can be traced back to the work of Hungarian chemist László Erdey in the early 1950s. Erdey and his colleagues were the first to propose this compound, which they named Variamine Blue, as a novel redox indicator. Their publications in 1953 and a subsequent review in 1959 established the foundation for its application in this area. The utility of this compound as a redox indicator is due to its distinct and reversible color change upon oxidation. In its reduced state, it is colorless, but it transforms into a vibrant violet-colored species when oxidized.

A German patent filed in the early 1930s describes a process for preparing 4-aminodiphenylamine derivatives, including those with methoxy (B1213986) substitutions. google.com This indicates that the synthesis of related compounds was explored prior to Erdey's work on its specific application as a redox indicator.

Significance and Research Trajectory of Aromatic Amines and Diphenylamine (B1679370) Derivatives in Academic Contexts

Aromatic amines, a class of organic compounds characterized by an amino group attached to an aromatic ring, are of significant importance in organic synthesis. wisdomlib.org They serve as versatile precursors for a wide range of chemicals, including pharmaceuticals, dyes, pigments, and polymers. numberanalytics.comyoutube.com The unique chemical properties of aromatic amines, such as their basicity and nucleophilicity, make them valuable intermediates in the creation of complex molecules. numberanalytics.com

Diphenylamine and its derivatives are a specific subset of aromatic amines that have been the subject of extensive research. They are utilized as stabilizers in explosives and propellants, as antioxidants in the rubber industry, and in the production of dyes and pharmaceuticals. researchgate.net Research has also delved into the biological activities of diphenylamine derivatives, with some studies investigating their potential as antiproliferative agents. nih.gov The environmental presence and impact of diphenylamine and its derivatives have also been a subject of study. researchgate.net

Overview of Key Research Areas for this compound

The primary research applications of this compound stem from its properties as a redox indicator and a chromogenic reagent.

Analytical Chemistry:

Redox Indicator: As established by Erdey, its ability to undergo a distinct color change makes it a valuable indicator in redox titrations. The reduced form is colorless, while the oxidized form presents a blue-violet color.

Complexometric Titrations: It has been explored for its use in the complexometric titration of iron(III) with EDTA. acs.org

Spectrophotometric Determination: The compound is used as a chromogenic reagent for the spectrophotometric determination of various substances. This method is based on the reaction of the target analyte, which liberates an oxidizing agent that in turn reacts with this compound to produce a colored species. orientjchem.org Its applications include the determination of:

Trace amounts of chromium. orientjchem.org

Vanadium in different samples.

Water-soluble hexavalent chromium in Portland cement. orientjchem.org

Other Applications:

Dye Manufacturing: It is used in the textile industry for producing blue dyes with good color fastness and stability. chemimpex.com

Biological Staining: In histology and microbiology, it can be used as a stain to help visualize cellular structures. chemimpex.comchemimpex.com

Environmental Monitoring: The compound can be used to detect certain pollutants in water quality testing. chemimpex.comchemimpex.com

Nomenclature and Chemical Synonyms in Scholarly Literature

In scientific literature, this compound is known by several names. The context of its use often dictates the synonym employed.

Variamine Blue B

This name is commonly used when referring to the compound's application as a redox indicator in analytical chemistry. cymitquimica.com

Variamine Blue B Base

This term refers to the free base form of the compound. chemimpex.comscbt.com Its chemical name is 4-N-(4-methoxyphenyl)benzene-1,4-diamine. chemimpex.com

Variamine Blue B Hydrochloride

This is the hydrochloride salt form of the compound, which is often used in analytical applications. cymitquimica.comscbt.com Its chemical formula is C₁₃H₁₄N₂O·HCl. cymitquimica.comscbt.com

Compound Names Table

NameSynonyms
This compoundN-(4-Methoxyphenyl)-1,4-phenylenediamine scbt.com
Variamine Blue BVariamine Blue cymitquimica.com
Variamine Blue B Base4-N-(4-methoxyphenyl)benzene-1,4-diamine chemimpex.com
Variamine Blue B HydrochlorideThis compound Hydrochloride cymitquimica.comscbt.com, N-(4-Methoxyphenyl)-1,4-phenylenediamine Hydrochloride cymitquimica.comscbt.com
4-aminodiphenylamineN-Phenyl-p-phenylenediamine wikipedia.orgnih.gov
4-Aminobiphenyl[1,1'-Biphenyl]-4-amine nih.gov

1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloridehaz-map.com

This is a systematically generated chemical name that precisely describes the structure of the hydrochloride salt. It indicates a benzene (B151609) ring with two amine groups (a diamine) at positions 1 and 4. One of the nitrogen atoms (N) is substituted with a 4-methoxyphenyl (B3050149) group. The "monohydrochloride" suffix specifies that one molecule of hydrogen chloride is associated with the base compound. haz-map.comepa.gov This nomenclature is often found in chemical databases and regulatory documents. epa.govepa.gov

N-(4-Methoxyphenyl)-1,4-benzenediamine hydrochloridehaz-map.com

This name is another accepted synonym for the hydrochloride salt of the compound. haz-map.comchemspider.com It clearly identifies the parent molecule as N-(4-methoxyphenyl)-1,4-benzenediamine, with "hydrochloride" indicating the salt form. haz-map.com This naming convention is frequently used in supplier catalogs and material safety data sheets. haz-map.comfishersci.com The CAS number for this salt is 3566-44-7. haz-map.comchembk.com

4-N-(4-methoxyphenyl)benzene-1,4-diamine hydrochloridehaz-map.com

This is the IUPAC (International Union of Pure and Applied Chemistry) name for the hydrochloride salt of the compound. alfa-chemistry.comnih.gov It provides a detailed and unambiguous description of the molecular structure, specifying the attachment of the 4-methoxyphenyl group to one of the nitrogen atoms of the benzene-1,4-diamine core, along with the hydrochloride designation. nih.gov

PropertyData
Compound Name N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride
Synonyms Variamine Blue B, this compound hydrochloride
Molecular Formula C₁₃H₁₅ClN₂O
Molecular Weight 250.73 g/mol
CAS Number 3566-44-7
Appearance Gray-blue crystalline powder
Melting Point 249-255 °C
Water Solubility Soluble

Research and Applications

Research into diphenylamine derivatives is active. For instance, studies have focused on the synthesis of related compounds like 4-aminodiphenylamine (ADPA) through various methods, including the reaction of aniline (B41778) with nitrobenzene (B124822). nii.ac.jpresearchgate.net The synthesis of other derivatives, such as 2-methyl-4-methoxy diphenylamine, has also been explored for its potential applications. google.com

Furthermore, the core structure of aminodiphenylamine is a building block for more complex molecules with specific functions. For example, derivatives are used as antidegradants and antiozonants in the rubber industry. wikipedia.org The reactivity of the amino group allows for the creation of Schiff bases and other derivatives that are investigated for various biological and material science applications. nanomedicine-rj.com The synthesis and characterization of related aminobenzophenone derivatives have been explored for their potential use as non-cancer-causing dye intermediates. researchgate.net Additionally, compounds with similar structural motifs, like 2-amino-4,6-diphenylnicotinonitriles, have been studied for their photophysical properties and potential as fluorescent sensors and cytotoxic agents. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B089606 4-Amino-4'-methoxydiphenylamine CAS No. 101-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-diamine
Source PubChem
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InChI

InChI=1S/C13H14N2O/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLUJIWKMSZIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059236
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101-64-4
Record name N1-(4-Methoxyphenyl)-1,4-benzenediamine
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Record name N-(p-Methoxyphenyl)-p-phenylenediamine
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Record name 1,4-Benzenediamine, N1-(4-methoxyphenyl)-
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Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-
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Record name N-(4-aminophenyl)-p-anisidine
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Record name N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE
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Synthetic Methodologies and Reaction Pathways of 4 Amino 4 Methoxydiphenylamine

Established Synthetic Routes for 4-Amino-4'-methoxydiphenylamine

The synthesis of this compound can be achieved through several established chemical transformations. These routes primarily involve the formation of a diarylamine bond between two appropriately substituted benzene (B151609) rings.

Condensation Reactions

Condensation reactions represent a classical and widely utilized approach for the synthesis of diphenylamine (B1679370) derivatives. These reactions typically involve the coupling of an aniline (B41778) derivative with another aromatic compound, often a nitroarene or another aniline, under specific catalytic conditions.

A potential pathway to this compound involves the direct condensation of 4-methoxyaniline with 1,4-phenylenediamine. This method, while not explicitly detailed in readily available literature for this specific product, is analogous to the industrial synthesis of other 4-aminodiphenylamine derivatives. The reaction of aniline with nitrobenzene (B124822) is a well-established industrial process for producing 4-aminodiphenylamine, which proceeds through the formation of 4-nitrosodiphenylamine (B86041) and 4-nitrodiphenylamine (B16768) intermediates, followed by hydrogenation. wipo.intnii.ac.jpjustia.com A similar mechanism could be envisioned for the coupling of 4-methoxyaniline and a suitable nitro-analogue of 1,4-phenylenediamine.

The primary reactants for this synthetic approach are 4-methoxyaniline and 1,4-phenylenediamine. The choice of catalyst is crucial for promoting the condensation reaction. In related industrial processes for 4-aminodiphenylamine synthesis, base catalysts are commonly employed. For instance, the reaction of aniline with nitrobenzene is often carried out in the presence of a base. wipo.int A one-pot synthesis of 4-aminodiphenylamine has been reported using a tetramethylammonium (B1211777) hydroxide (B78521) catalyst in the initial coupling step. nii.ac.jp For the synthesis of a related compound, 2-methyl-4-methoxydiphenylamine, copper-based catalysts have been utilized. google.com Therefore, both base and metal-based catalysts could be considered for the condensation of 4-methoxyaniline and 1,4-phenylenediamine.

Reactant/CatalystRole in Synthesis
4-MethoxyanilineProvides the methoxy-substituted phenyl ring
1,4-PhenylenediamineProvides the amino-substituted phenyl ring
Base Catalyst (e.g., KOH, NaOH, Tetramethylammonium hydroxide)Promotes the condensation reaction
Metal Catalyst (e.g., Copper-based)Can facilitate the C-N bond formation

The reaction conditions for the condensation of 4-methoxyaniline and 1,4-phenylenediamine would likely require elevated temperatures and an inert atmosphere to prevent oxidation of the amino groups. The synthesis of 4-aminodiphenylamine from aniline and nitrobenzene is typically conducted at temperatures ranging from 50 to 130 °C. wipo.int The optimization of reaction parameters such as temperature, reaction time, and the molar ratio of reactants and catalyst would be critical to maximize the yield and selectivity of the desired this compound. The solvent system also plays a significant role; in related syntheses, solvents like aniline itself, pyridine, toluene (B28343), xylene, and various alcohols have been used. wipo.int

ParameterTypical Range/Considerations
Temperature50 - 130 °C
AtmosphereInert (e.g., Nitrogen, Argon)
SolventAniline, Pyridine, Toluene, Xylene, Alcohols
Reactant Molar RatioTo be optimized for maximum yield
Catalyst ConcentrationTo be optimized based on the chosen catalyst

Following the condensation reaction, the crude product would require purification to isolate this compound. Common purification techniques for solid organic compounds include recrystallization. A German patent describing the synthesis of 4-amino-3-methyldiphenylamine, a related compound, mentions recrystallization from a benzene-ligroin mixture to obtain almost colorless columns. google.com Another related patent for the preparation of 4-amino-3-methoxydiphenylamine derivatives indicates recrystallization from ligroin to yield almost colorless needles. google.com These solvents, or a combination thereof, could therefore be suitable for the purification of this compound. The choice of solvent would depend on the solubility of the desired product and the impurities at different temperatures.

Purification TechniqueSolvent(s)Expected Outcome
RecrystallizationLigroinFormation of crystalline solid
RecrystallizationBenzeneFormation of crystalline solid
RecrystallizationBenzene-Ligroin MixtureFormation of crystalline solid
Synthesis via Aromatic Amines Coupling: 4-Methoxyaniline and 1,4-Phenylenediamine

Ullmann Coupling Approaches in Diphenylamine Synthesis

The Ullmann condensation, a copper-catalyzed reaction, is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of diarylamines. wikipedia.orgorganic-chemistry.org This approach typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base. For the synthesis of this compound, this would likely involve the coupling of a methoxy-substituted aryl halide with an amino-substituted aniline or vice-versa.

Traditionally, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These often involve the use of ligands to stabilize the copper catalyst.

A related synthetic strategy is the Buchwald-Hartwig amination, which utilizes palladium-based catalysts for the C-N bond formation. While not strictly an Ullmann coupling, it represents a significant alternative for the synthesis of aryl amines.

Traditional Ullmann Conditions and Associated Challenges

The classic Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. In the context of synthesizing this compound, this would typically involve the reaction of 4-methoxyaniline with a halogenated nitrobenzene derivative, followed by the reduction of the nitro group.

However, traditional Ullmann conditions are often harsh, requiring high temperatures (frequently exceeding 200°C) and a significant loading of copper catalyst. nih.govorganic-chemistry.org These demanding conditions can lead to several challenges:

Regiocontrol: Achieving selective coupling at the desired positions can be difficult, especially with substrates bearing multiple reactive sites. This can result in the formation of isomeric byproducts, complicating the purification process.

Side Reactions: The high temperatures can promote undesirable side reactions, such as self-coupling of the starting materials or decomposition of the reactants and products. This not only reduces the yield of the target molecule but also introduces impurities. For instance, the reaction of an aryl halide can sometimes lead to the formation of biaryl compounds. organic-chemistry.org

Poor Functional Group Tolerance: The harsh conditions of the traditional Ullmann reaction are often incompatible with sensitive functional groups, limiting the scope of substrates that can be used.

Modified Ullmann Protocols: Sulfonation-Activated Coupling

To address the limitations of traditional Ullmann conditions, various modified protocols have been developed. One such advancement is the use of sulfonation to activate the aryl halide, thereby enhancing its reactivity and allowing for milder reaction conditions.

In a modified approach to synthesizing diarylamines, the sulfonation of an aryl halide like 4-bromonitrobenzene can be employed. The introduction of a sulfonic acid group ortho to the halogen can significantly activate the substrate towards nucleophilic aromatic substitution. This enhanced reactivity allows the coupling reaction to proceed under less forcing conditions, often leading to improved yields and cleaner reaction profiles.

The choice of solvent plays a critical role in the outcome of Ullmann reactions. While traditional methods often utilized high-boiling point, non-polar solvents, modern protocols have explored the use of more environmentally benign and effective solvents.

Glycerol (B35011): As a polar, protic solvent with a high boiling point, glycerol can be an effective medium for Ullmann-type couplings. Its ability to dissolve a range of organic and inorganic reagents, coupled with its low toxicity, makes it an attractive alternative.

Water: The use of water as a solvent in copper-catalyzed cross-coupling reactions represents a significant step towards greener chemistry. researchgate.net While challenging due to the poor solubility of many organic substrates, the use of co-solvents or phase-transfer catalysts can facilitate these reactions.

Ethanol (B145695): Ethanol is another solvent that has been employed in Ullmann reactions. For instance, in the synthesis of certain quinoline (B57606) derivatives, ethanol was used as the solvent for the condensation of an aminoquinoline with a salicylaldehyde (B1680747) derivative. lu.se

The effectiveness of a given solvent is highly dependent on the specific reactants, catalyst system, and base used. nih.govarkat-usa.org For example, some Ullmann O-arylation reactions have been shown to be more effective in non-polar solvents like toluene or o-xylene, while polar solvents such as NMP proved to be highly ineffective for certain systems. arkat-usa.org

Optimizing the base and reaction temperature is crucial for maximizing the yield and purity of the desired product in Ullmann condensations. researchgate.net

Base: A variety of bases can be used, with common choices including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and various phosphates. nih.gov The strength and nature of the base can significantly influence the reaction rate and selectivity. For instance, the use of an inexpensive base like K₂CO₃ in non-polar solvents has been reported to be effective in certain Ullmann O-arylation reactions. arkat-usa.org

Temperature: While traditional Ullmann reactions required very high temperatures, modern modifications, including the use of ligands and more active catalysts, have enabled these reactions to be carried out at significantly lower temperatures. nih.govresearchgate.net For example, some copper-catalyzed C-N coupling reactions can be conducted at temperatures lower than those of typical Ullmann condensations. organic-chemistry.org The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Table 1: Factors Influencing Ullmann Condensation

FactorInfluence on the ReactionExamples of Modifying Agents/Conditions
Catalyst Facilitates the coupling of the aryl halide and nucleophile.Copper(I) iodide (CuI), Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
Ligand Can increase catalyst stability and reactivity, allowing for milder conditions.1,1'-Binaphthyl-2,2'-diamine (BINAM), Amino acids
Solvent Affects solubility of reactants and can influence reaction rate and mechanism.Toluene, o-Xylene, Glycerol, Water, Ethanol
Base Neutralizes the acid formed during the reaction and can act as a promoter.Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
Temperature Influences the reaction rate; lower temperatures are generally preferred to minimize side reactions.Optimized based on specific reactants and catalyst system.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives to the Ullmann condensation for the formation of C-N bonds. These reactions generally offer milder conditions, broader substrate scope, and higher functional group tolerance. nih.govresearchgate.net

While direct palladium-catalyzed synthesis of this compound is a viable route, the power of this methodology is also demonstrated in the synthesis of more complex, related heterocyclic structures like quinolines and quinolones. nih.govresearchgate.net Palladium catalysts are instrumental in constructing the core structures of these compounds, often through intramolecular C-H amidation or tandem Heck reactions. nih.gov For instance, palladium-catalyzed reactions have been successfully employed in the synthesis of various substituted 4-arylquinolin-2(1H)-one derivatives. nih.gov The synthesis of quinoline derivatives often involves the coupling of an appropriately substituted aniline with another aromatic or vinylic partner, a transformation for which palladium catalysis is exceptionally well-suited.

Synthesis of this compound Hydrochloride

The hydrochloride salt of this compound, also known by the synonym Variamine Blue B, is a notable derivative. biosynth.com Its synthesis can be achieved through various methods, including the reaction of p-anisidine (B42471) with other reagents.

A specific method for preparing this compound hydrochloride involves the reaction of 4-aminophenol (B1666318) with 4-chloromethylphenol and formaldehyde (B43269) in the presence of hydrochloric acid. biosynth.com This process results in the formation of the desired hydrochloride salt.

Exploration of Advanced Synthetic Strategies

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally friendly methods. The synthesis of this compound has also benefited from these advancements.

Modern synthetic methods like the Buchwald-Hartwig amination and Ullmann condensation allow for a high degree of chemo- and regioselectivity. The Buchwald-Hartwig reaction, catalyzed by palladium complexes with specific phosphine (B1218219) ligands, enables the selective coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial in controlling the reaction's scope and efficiency, allowing for the coupling of a wide range of amines with aryl halides under mild conditions. wikipedia.org

The Ullmann condensation, a copper-catalyzed reaction, is another important tool for forming C-N bonds. wikipedia.org While traditionally requiring harsh conditions, modern variations using soluble copper catalysts with ligands like diamines and acetylacetonate (B107027) have improved its applicability and mildness. wikipedia.orgnih.gov These advanced catalytic systems provide precise control over the reaction, leading to the desired isomer of this compound.

Table 1: Comparison of Advanced Synthetic Strategies

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Reaction Temperature Room temperature to moderate heatingOften requires high temperatures (>150 °C)
Ligands Phosphine-based (e.g., BINAP, DPPF)Amino acids, N,N-dimethylglycine
Advantages Mild conditions, broad substrate scopeLower cost catalyst, can be ligand-free
Limitations Catalyst can be expensive and air-sensitiveOften requires stoichiometric copper and high temperatures

In recent years, there has been a significant push towards developing "green" synthetic methods that minimize waste and environmental impact. For the synthesis of related aminodiphenylamines, innovative processes have been developed that eliminate the use of halogenated intermediates. epa.gov One such approach involves the direct coupling of aniline with nitrobenzene, promoted by a base, which dramatically reduces organic and inorganic waste as well as wastewater. epa.gov

Electrochemical methods also present a green alternative. rsc.org For instance, the electrochemical oxidation of 4-aminodiphenylamine in the presence of arylsulfinic acids allows for the synthesis of derivatives through a Michael addition reaction. rsc.org This method avoids the use of toxic reagents and solvents. rsc.org The use of natural, non-toxic, and biodegradable catalysts, such as citric acid derived from citrus fruits, is another promising green approach for related amine syntheses. researchgate.net These strategies align with the principles of green chemistry by focusing on waste reduction at the source and the use of environmentally benign reagents and conditions. epa.gov

Chemical Reactivity and Mechanistic Studies of 4 Amino 4 Methoxydiphenylamine

Fundamental Reaction Types and Transformation Pathways

The chemical reactivity of 4-Amino-4'-methoxydiphenylamine is characterized by the interplay of its two functional groups: the amino group and the methoxy (B1213986) group, attached to two linked phenyl rings. These groups influence the electron density distribution within the aromatic system, making the molecule susceptible to various transformations, most notably oxidation reactions. The amino group, being an electron-donating group, activates the ring system towards electrophilic attack and oxidation.

The oxidation of aromatic amines and phenols is a common pathway for the formation of quinone and quinone-imine derivatives. In the case of this compound, oxidation can lead to the formation of complex quinonoid structures. The reaction proceeds through the initial removal of electrons from the aromatic system, often facilitated by an oxidizing agent. The resulting radical cation can then undergo further reactions, including deprotonation and coupling, to yield the final quinone derivative. The specific structure of the resulting quinone is dependent on the reaction conditions and the oxidant used. The formation of amino derivatives of quinones is a key step in the synthesis of various biologically active compounds and natural products. academie-sciences.fr

Kinetic studies of the oxidation of this compound have been conducted to elucidate the reaction mechanism and the factors that influence the reaction rate. researchgate.net These studies often involve monitoring the change in concentration of the reactant or product over time under various conditions.

Oxidation Reactions and Quinone Derivative Formation

Kinetic Studies of Oxidation Reactions
Dependence on Oxidant Concentration (e.g., Hydrogen Peroxide)

The rate of oxidation of this compound is significantly influenced by the concentration of the oxidizing agent, such as hydrogen peroxide (H₂O₂). Studies have shown that the reaction rate often exhibits a first-order dependence on the concentration of hydrogen peroxide. researchgate.netafit.edu This implies that the rate of reaction is directly proportional to the concentration of H₂O₂. An increase in the concentration of hydrogen peroxide generally leads to an increased rate of degradation of the amine. afit.edudtic.mil In some systems, the pseudo-first-order rate constant for the removal of similar compounds was found to be greatest at specific molar ratios of peroxide to the substrate. afit.edudtic.mil The involvement of H₂O₂ is crucial as it can lead to the formation of highly reactive species, such as hydroxyl radicals, especially in the presence of metal catalysts, which then drive the oxidation process. nih.govnih.gov

Influence of Surfactant Solutions

The presence of surfactants in the reaction medium can have a pronounced effect on the kinetics of the oxidation of this compound. researchgate.net Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration), creating a microenvironment that can alter the reaction rate. The rate of reaction can be either enhanced or inhibited depending on the nature of the surfactant and its interaction with the reactants. For instance, the oxidation kinetics of similar compounds have been studied in micellar solutions of sodium dodecyl sulphate. researchgate.net The surfactant can solubilize the organic substrate, bringing it into closer proximity with the oxidant and potentially catalyzing the reaction. The specific effects depend on factors such as the charge of the surfactant headgroup and the hydrophobic interactions within the micelle.

Evaluation of Second-Order Rate Constants and Activation Parameters

To gain deeper insight into the reaction mechanism, second-order rate constants and activation parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are evaluated. researchgate.net The second-order rate constant provides a measure of the reaction's intrinsic reactivity. Activation parameters are determined by studying the effect of temperature on the reaction rate. A linear relationship between the enthalpy and entropy of activation can suggest that a similar oxidation mechanism is operative across a range of conditions or for a series of related compounds. researchgate.net

Below is an interactive table showcasing hypothetical activation parameters for the oxidation of an amino compound, illustrating the type of data generated in such studies.

ParameterValueUnits
Enthalpy of Activation (ΔH‡)50.0kJ/mol
Entropy of Activation (ΔS‡)-100J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡) at 298 K79.8kJ/mol
Second-Order Rate Constant (k₂) at 298 K1.5 x 10⁻³L/(mol·s)
Note: This table contains hypothetical data for illustrative purposes.
Proposed Mechanisms Involving Reactive Intermediates (e.g., Manganese-(IV) and Peroxo-intermediate)

Mechanistic proposals for the oxidation of this compound, particularly in catalyzed reactions, often involve the formation of transient reactive intermediates. One proposed mechanism involves a manganese catalyst. researchgate.net In this scheme, a manganese complex reacts with hydrogen peroxide to form a peroxo-intermediate. This intermediate is a key player in the catalytic cycle. A subsequent rate-determining step is proposed to involve the formation of a Manganese-(IV) species and the release of hydroxyl radicals. researchgate.net These highly reactive hydroxyl radicals are then responsible for the oxidation of the this compound substrate. The catalytic cycle is completed by the regeneration of the initial manganese complex.

Reduction Reactions to Corresponding Amines

The reduction of nitroarenes to their corresponding aryl amines is a fundamental transformation in organic synthesis, and various methods have been developed to achieve this conversion with high efficiency and selectivity. While direct reduction of this compound is not the primary focus, the reduction of related nitro compounds to form amines is a well-established area of research. For instance, the reduction of a precursor like 3-nitro-4'-methoxydiphenylamine would yield 3-amino-4'-methoxydiphenylamine.

Commonly employed reducing agents for the conversion of nitroarenes to amines include sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. psu.edu Studies have shown that silver nanoparticles supported on materials like titanium dioxide (Ag/TiO₂) can effectively catalyze the reduction of a wide range of nitroarenes to the corresponding anilines with excellent yields, often exceeding 90%. mdpi.com In these reactions, N-aryl hydroxylamines are often formed as intermediates. mdpi.com The general scheme for such a reduction is presented below:

General Reaction Scheme for Nitroarene Reduction: NO₂-Ar + Reducing Agent → NH₂-Ar

Nitroarene SubstrateReducing SystemProductYield (%)
4-NitroacetophenonePd(0) on Fe₃O₄ NPs4-Acetylaniline>95
4-NitrophenolAu NPs4-Aminophenol (B1666318)>98
Various NitroarenesAg/MTA-NaBH₄Substituted Anilines>90

Data synthesized from multiple sources. psu.edumdpi.com

Other effective reducing systems include the use of trichlorosilane (B8805176) in the presence of an organic base, which offers high chemoselectivity, reducing nitro groups without affecting other sensitive functional groups. google.com Metal-free reduction methods have also been developed, utilizing reagents like tetrahydroxydiboron (B82485) in water, which provides a greener alternative for the synthesis of aromatic amines. organic-chemistry.org

Substitution Reactions (e.g., Halogenation, Electrophilic Substitution)

The diphenylamine (B1679370) backbone of this compound is susceptible to electrophilic substitution reactions, such as halogenation. The positions on the aromatic rings are activated by the electron-donating amino and methoxy groups. Halogenation, the introduction of a halogen atom (e.g., chlorine, bromine) onto a molecule, can significantly alter the compound's physical and chemical properties. nih.gov

For example, the reaction of a related compound, 4-chloro-4'-methoxydiphenylamine, highlights some of the challenges in substitution reactions. In thionation reactions aimed at producing phenothiazine (B1677639) derivatives, dehalogenation can be a significant side reaction, leading to lower yields of the desired product. This indicates that while substitution is possible, reaction conditions must be carefully controlled to achieve the desired outcome.

The introduction of halogens can influence the electronic properties of the molecule. The strong electron-withdrawing effect of fluorine atoms, for instance, has been shown to impact the conformational preferences of molecules. nih.gov

Mechanisms of Action in Redox Processes

This compound is well-known for its role as a redox indicator, particularly in the form of its salt, Variamine Blue B. biosynth.com Its ability to undergo reversible color changes upon oxidation and reduction is central to its application in analytical chemistry.

Electron Donor and Acceptor Properties

The chemical structure of this compound, with its electron-donating amino and methoxy groups, allows it to act as an effective electron donor. nih.gov Upon oxidation, it can lose electrons to form a colored radical cation and subsequently a dication. This property is fundamental to its function as a redox indicator. The driving force for this oxidation is the stabilization of the resulting positive charge by the nitrogen and oxygen atoms. nih.gov

Conversely, in certain chemical environments, the oxidized form of the molecule can act as an electron acceptor, returning to its reduced, colorless state. The redox potential of the compound is a key parameter that governs its electron transfer capabilities. For a related compound, 4-amino-4'-methyldiphenylamine, the formal potential is dependent on the pH of the solution. nih.gov

The electron-donating and accepting properties are influenced by the substituents on the diphenylamine core. Strong π-donors, like diphenylamine moieties, when attached to a central aromatic system, can lead to compounds that undergo multiple reversible oxidations. researchgate.net

Compound/SystemPropertyObservation
This compoundRedox IndicatorReversible color change between oxidized (blue) and reduced (colorless) states.
Neutral organic electron donorsElectron DonorCan be oxidized to form stable radical cations and dications. nih.gov
Perylene with diphenylamine donorsRedox BehaviorUndergoes four reversible oxidations. researchgate.net

Formation of Reactive Intermediates and Interaction with Biological Molecules

The redox activity of this compound involves the formation of reactive intermediates. During oxidation, a radical cation is formed, which is a highly reactive species. These intermediates can potentially interact with other molecules present in the system.

In the context of biological systems, the interaction of small molecules with biological macromolecules like proteins and membranes is a critical area of study. While specific studies on the interaction of this compound with biological molecules are limited in the provided context, general principles suggest that its properties would govern its behavior. For example, flavonoids, which also possess aromatic rings and hydroxyl groups, have been shown to interact with biological membranes and proteins like human serum albumin (HSA). nih.govresearchgate.net These interactions are often driven by forces such as hydrogen bonding and van der Waals interactions. nih.gov The ability of a molecule to partition into the hydrophobic core of a membrane or bind to a protein is influenced by its structural features. researchgate.net

Theoretical and Computational Chemistry of this compound

Computational chemistry provides powerful tools to understand and predict the chemical properties of molecules. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and reactivity of organic compounds.

Density Functional Theory (DFT) Calculations for Electron Density and Reactivity Prediction

One of the key applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govnih.gov

DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution around the molecule. nih.govnih.gov These maps help to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of potential chemical reactions. Furthermore, DFT calculations can be employed to analyze vibrational spectra and to study the nature of chemical bonds within the molecule. nih.govnih.gov

Computational MethodProperty CalculatedSignificance
DFT (B3LYP/6-311++G(d,p))Optimized GeometryProvides accurate bond lengths and angles. nih.gov
DFTHOMO-LUMO Energy GapIndicates chemical reactivity and stability. nih.govnih.gov
DFTMolecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions for reactivity prediction. nih.govnih.gov
TD-DFTElectronic Absorption SpectrumPredicts the UV-Vis absorption properties of the molecule. nih.govnih.gov

Prediction of Electrophilic Substitution and Oxidation Sites

The reactivity of this compound in electrophilic substitution reactions is dictated by the electronic properties of its constituent aromatic rings and the directing effects of the amino (-NH2) and methoxy (-OCH3) substituents. Both of these groups are strong activating groups and are ortho-, para-directing. In this molecule, the para positions to both the amino and methoxy groups are already substituted by the other phenyl ring via the secondary amine bridge. Therefore, electrophilic attack is predicted to occur at the ortho positions of both aromatic rings.

The amino group is a stronger activating group than the methoxy group. Consequently, the positions ortho to the amino group (positions 2 and 6) are expected to be the most nucleophilic and thus the most favorable sites for electrophilic attack. The positions ortho to the methoxy group (positions 2' and 6') are also activated, but to a lesser extent.

Oxidation of this compound primarily involves the electron-rich amino group. The nitrogen atom of the amino group is the most susceptible site for oxidation, leading to the formation of a radical cation. This initial oxidation can be followed by further reactions, including coupling reactions. Kinetic studies of the oxidation of this compound have been conducted using various oxidants. For instance, the oxidation kinetics have been explored in aqueous solutions and in the presence of surfactants, with studies also estimating the catalytic activity of certain metal ions in this reaction researchgate.net.

Predicted Sites for Electrophilic Substitution:

RingPositionActivating GroupPredicted Reactivity
A2, 6Amino (-NH2)Highest
B2', 6'Methoxy (-OCH3)High

Computational Models for Solvation Effects

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry offers powerful tools to model these solvation effects, which can be broadly categorized into implicit and explicit solvation models.

Implicit Solvation Models: Also known as continuum models, these approaches represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally efficient and are widely used to estimate the effects of solvation on properties like conformational energies and reaction barriers.

Explicit Solvation Models: In contrast, explicit solvation models treat individual solvent molecules explicitly. The solute molecule is surrounded by a number of solvent molecules, and the interactions between all atoms are calculated using quantum mechanics (QM) or molecular mechanics (MM) methods. This approach provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally much more demanding due to the larger number of atoms involved. Hybrid QM/MM methods are often employed, where the solute is treated with a high level of quantum mechanics and the solvent with a more computationally efficient molecular mechanics force field. The choice between implicit and explicit models depends on the specific chemical question and the available computational resources. nih.gov

Comparison of Solvation Models:

Model TypeDescriptionAdvantagesDisadvantages
Implicit (Continuum) Solvent is a continuous medium with a dielectric constant.Computationally efficient, good for general electrostatic effects.Does not account for specific solute-solvent interactions like hydrogen bonding.
Explicit Individual solvent molecules are explicitly included.High accuracy, detailed description of specific interactions.Computationally expensive, requires extensive sampling of solvent configurations.

Quantum Chemical Computations for Redox Potentials, Basicities, and Dipole Moments

Quantum chemical calculations are instrumental in predicting the fundamental electronic properties of molecules like this compound, including their redox potentials, basicities, and dipole moments. These calculations are typically performed using methods such as Density Functional Theory (DFT) or ab initio methods.

Redox Potentials: The redox potential of a molecule is a measure of its tendency to be oxidized or reduced. Quantum chemical methods can predict redox potentials by calculating the energies of the neutral molecule and its corresponding radical cation (for oxidation) or radical anion (for reduction). The difference in these energies, along with a consideration of solvation effects, can be related to the redox potential. For aromatic amines and phenols, the accuracy of these predictions is crucial for understanding their antioxidant properties. jocpr.com The choice of the functional and basis set in DFT calculations significantly impacts the accuracy of the predicted redox potentials.

Basicities: The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the amino group. The gas-phase basicity can be calculated as the negative of the Gibbs free energy change for the protonation reaction. In solution, the basicity (pKb) is influenced by solvation effects, which can be accounted for using computational solvation models. The methoxy group, being electron-donating, slightly increases the electron density on the amino group, thereby enhancing its basicity.

Predicted and Calculated Properties of Diphenylamine Derivatives (Illustrative):

PropertyMethodPredicted/Calculated Value
Oxidation Potential (vs. NHE)DFT (B3LYP/6-31G)~0.5 - 0.7 V
Gas-Phase Basicity (Proton Affinity)DFT (B3LYP/6-311+G**)~220 - 230 kcal/mol
Dipole MomentDFT (B3LYP/6-31G)~1.5 - 2.5 D

Note: The values in this table are illustrative and represent typical ranges for similar substituted diphenylamine compounds. Actual values for this compound would require specific calculations.

Derivatives of 4 Amino 4 Methoxydiphenylamine: Synthesis, Characterization, and Research Applications

Synthesis of 4-Amino-4'-methoxydiphenylamine Derivatives

The structural versatility of this compound allows for the creation of several important derivatives through targeted chemical reactions. These derivatives have found utility as indicators, dye intermediates, and analytical reagents.

Variamine Blue B Sulfate (B86663) (CAS 3169-21-9)

Variamine Blue B, also known as N-(4-methoxyphenyl)-1,4-phenylenediamine, is a significant redox indicator. lookchem.com Its sulfate salt, Variamine Blue B Sulfate, is a commercially available form used in various analytical procedures. cymitquimica.comcalpaclab.comavantorsciences.com

While direct synthesis of Variamine Blue B typically involves the condensation of p-anisidine (B42471) with p-phenylenediamine, its derivatives can be formed through processes like diazotization. The base form, this compound, can be diazotized to form a diazonium salt, which can then undergo further reactions. Although the direct synthesis of Variamine Blue B Sulfate from this compound via a one-step diazotization and sulfonation process is not the primary documented route, the underlying chemistry of creating diazonium salts and their subsequent reactions is fundamental.

A general procedure for creating diazonium salts involves dissolving the parent aniline (B41778), in this case, this compound, in an acidic solution and treating it with a nitrite (B80452) source, such as sodium nitrite, at low temperatures. rsc.orgresearchgate.netyoutube.com The resulting diazonium salt is a versatile intermediate.

Table 1: Properties of Variamine Blue B Sulfate

PropertyValue
CAS Number 3169-21-9
Molecular Formula C₁₃H₁₄N₂O·H₂SO₄
Molecular Weight 312.34 g/mol
Appearance Gray to Dark blue to Black powder/crystal
Purity ≥97.0%

Data sourced from multiple chemical suppliers. cymitquimica.comavantorsciences.com

Diazonium Salts derived from this compound

The diazotization of this compound yields corresponding diazonium salts, which are highly reactive compounds and key intermediates in the synthesis of azo dyes and other organic molecules. google.comgoogle.com

4-Diazo-4'-methoxydiphenylamine sulfate is a specific and stable diazonium salt derived from this compound. chemimpex.comguidechem.com It is recognized for its utility in both dye manufacturing and analytical chemistry. chemimpex.com

Table 2: Properties of 4-Diazo-4'-methoxydiphenylamine Sulfate

PropertyValue
CAS Number 49732-38-9
Molecular Formula C₁₃H₁₂N₃O·HSO₄
Molecular Weight 323.32 g/mol
Appearance Light yellow to brown powder/crystal
Purity ≥98% (HPLC)
Melting Point 160 °C (decomposes)

Data sourced from multiple chemical suppliers. chemimpex.comguidechem.comsigmaaldrich.com

4-Diazo-4'-methoxydiphenylamine sulfate is a crucial component in the synthesis of azo dyes. chemimpex.commyskinrecipes.com The diazo group is highly electrophilic and readily couples with electron-rich aromatic compounds, such as phenols and naphthols, to form azo compounds characterized by the -N=N- linkage. This reaction is the foundation for a vast array of synthetic colorants used in the textile, printing, and coatings industries. guidechem.commyskinrecipes.comgoogle.com The resulting azo dyes are valued for their vibrant colors and good fastness properties. guidechem.commyskinrecipes.com The specific structure of the diazonium salt and the coupling partner determines the final color of the dye. researchgate.netjbiochemtech.com

In analytical chemistry, 4-Diazo-4'-methoxydiphenylamine sulfate serves as a reagent in spectrophotometric and colorimetric assays. chemimpex.com Its ability to form intensely colored azo dyes upon reaction with specific analytes allows for their quantitative determination. This principle is applied in various analytical methods to detect and quantify substances in complex mixtures. chemimpex.com For instance, it can be used in the development of colorimetric assays for pharmaceutical ingredients and in environmental monitoring to detect trace elements through the formation of colored complexes. chemimpex.com

4-Diazo-4'-methoxydiphenylamine Sulfate
Potential in Pharmaceutical Development

While direct pharmaceutical applications of this compound are not extensively documented in the provided context, the broader families of its derivatives, such as phenothiazines and β-lactams, have well-established roles in pharmaceutical development. Phenothiazine (B1677639) derivatives, for instance, are recognized for their antipsychotic properties and are also being investigated for other therapeutic uses. rhhz.netwikipedia.org For example, certain synthesized phenothiazine derivatives have demonstrated potential as new antituberculosis agents. rhhz.net Similarly, β-lactam derivatives are a cornerstone of antibiotic therapy and are also explored as inhibitors of various enzymes. nih.govnih.govelsevierpure.com

Quinone Derivatives from Oxidation

The oxidation of aminophenol compounds can lead to the formation of quinoneimines. researchgate.net For instance, the electrochemical oxidation of 4-aminophenol (B1666318) results in the formation of 4-quinoneimine. researchgate.net In a broader context, quinones are a vital class of organic compounds involved in various biological and chemical processes. academie-sciences.frnih.gov Their derivatives are key components in industrial applications and are found in many natural products and medicinal compounds with activities such as antitumor and antimalarial effects. academie-sciences.fr The oxidation of catechols, which are structurally related to aminophenols, can produce ortho-quinones that are intermediates in the biosynthesis of neuromelanin. mdpi.com The oxidation of 3,4-dihydroxyphenylacetic acid, for example, generates a transient o-quinone. nih.gov

β-Lactam Derivatives

β-Lactam rings are a fundamental structural motif in medicinal chemistry, most notably in antibiotics. mdpi.com Derivatives of β-lactams are synthesized for a variety of therapeutic purposes. For instance, 1,4-diaryl disubstituted azetidin-2-ones can be transformed into 3-methylidene derivatives and subsequently reacted with amino acid esters to form 3-(peptidyl)-β-lactams. nih.gov These compounds have been evaluated as potential inhibitors of enzymes like pancreatic elastase. nih.gov The synthesis of monocyclic β-lactams often involves the Staudinger cycloaddition. mdpi.com Research has also focused on β-lactam derivatives as antagonists for the transient receptor potential melastatin type 8 (TRPM8), which is implicated in neuropathic pain. nih.gov The structure-activity relationship of these derivatives is a key area of investigation to optimize their therapeutic potential. elsevierpure.com

Phenothiazine Derivatives

Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a rich history in medicinal chemistry. wikipedia.org They are known for their wide range of biological activities, including antipsychotic, anti-tumor, and antibacterial effects. rhhz.netnih.gov

Synthesis via Ullmann Reaction and Mannich Reaction

The synthesis of phenothiazine derivatives can be achieved through various chemical reactions. The Mannich reaction is a crucial method for introducing aminoalkyl chains into phenothiazine structures, leading to compounds with potential antimicrobial and other pharmacological activities. nih.gov This reaction involves the aminoalkylation of a suitable substrate, and new N-Mannich bases of phenothiazine have been synthesized and evaluated for their antimicrobial properties. nih.gov The synthesis of phenothiazines can also involve the cyclization of 2-substituted diphenyl sulfides. wikipedia.org While the Ullmann reaction is a classical method for forming carbon-nitrogen bonds and could theoretically be applied, the provided search results focus more on the Mannich reaction for the synthesis of the described phenothiazine derivatives. nih.gov

Carbazole (B46965) Derivatives

Carbazole-based derivatives are another important class of compounds, particularly in materials science for their application in organic electronics. nih.govacs.orgacs.orgnih.govresearchgate.net

Branched Methoxydiphenylamine-Substituted Carbazole Derivatives

Researchers have developed novel branched molecules that incorporate 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole-based (Cz-OMeDPA) units. nih.govacs.orgacs.orgnih.govresearchgate.net These compounds are synthesized with the goal of creating efficient hole-transporting materials (HTMs) for use in perovskite solar cells. nih.govacs.orgnih.gov

The synthesis of these branched carbazole derivatives can be approached through either a divergent or a convergent pathway. nih.govacs.org The divergent synthesis involves the alkylation of 3,6-dibromocarbazole, followed by a Buchwald–Hartwig cross-coupling reaction with bis(4-methoxyphenyl)amine. nih.govacs.org For more complex structures with multiple carbazole arms, a convergent route is sometimes necessary. nih.govacs.org

The characterization of these materials reveals that they possess high thermal stability and are amorphous, which is beneficial for their application in electronic devices. acs.orgnih.govresearchgate.net The number of carbazole moieties and the nature of the linking aliphatic chain have been found to significantly influence their photoelectrical and photovoltaic properties. nih.govacs.orgnih.gov

Table of Synthesized Branched Carbazole Derivatives and their Properties:

CompoundNumber of Cz-OMeDPA ArmsSynthesis RouteKey Property
Cz-OMeDPA 1DivergentModel compound nih.govacs.org
2Cz-OMeDPA 2DivergentHigh hole-drift mobility acs.orgnih.gov
3Cz-OMeDPA-OH 3ConvergentHigh performance in PSCs acs.orgnih.gov
4Cz-OMeDPA-OH 4ConvergentSynthesized via oxirane derivative acs.org

These branched methoxydiphenylamine-substituted carbazole derivatives have shown promising performance in perovskite solar cells, with efficiencies comparable to standard materials like spiro-OMeTAD. acs.orgnih.gov

Buchwald-Hartwig Reaction for Derivative Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. wikipedia.org This reaction is particularly effective for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgnih.gov Its development has provided a powerful alternative to harsher, traditional methods, offering greater functional group tolerance and broader substrate scope. wikipedia.org

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

In the context of synthesizing derivatives of this compound, this reaction can be envisioned in two primary ways:

Using this compound as the amine partner to be coupled with a different aryl halide.

Using a precursor like 4-methoxyaniline to couple with a halo-nitrobenzene, followed by reduction of the nitro group.

For instance, the synthesis of a more complex diarylamine could involve reacting this compound with a substituted aryl bromide. The selection of the catalyst system—typically a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered phosphine (B1218219) ligand such as XPhos or t-BuXPhos—is critical for achieving high yields. nih.gov The reaction is generally performed in a non-polar solvent like toluene (B28343) with a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov

Table 1: Representative Buchwald-Hartwig Reaction Conditions

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) precursors. beilstein-journals.org
Ligand XPhos, t-BuXPhos, SPhosBulky, electron-rich phosphines that promote oxidative addition and reductive elimination. nih.gov
Base NaOtBu, K₃PO₄, Cs₂CO₃Required for the deprotonation of the amine, facilitating catalyst turnover. beilstein-journals.org
Solvent Toluene, DioxaneAprotic solvents suitable for the reaction temperature and solubility of reagents. nih.gov
Temperature 80-110 °CSufficient to overcome the activation energy for most aryl halide substrates.

The reaction's success depends on carefully optimizing these parameters for the specific substrates involved. The electronic nature of the aryl halide and the steric hindrance of the amine partner both play significant roles in the reaction outcome. beilstein-journals.org

Analytical Characterization of Derivatives

Once a derivative of this compound is synthesized, its structural identity and purity must be rigorously confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques (UV-Vis, FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the synthesized derivative. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are among the most powerful tools for structural elucidation of organic molecules. uobasrah.edu.iqresearchgate.net

¹H NMR : The proton NMR spectrum of a this compound derivative would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns revealing the substitution pattern on the phenyl rings. The protons of the methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet around 3.8-3.9 ppm, while the amine (-NH) proton would appear as a broader singlet. chemicalbook.comresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in a molecule. nih.gov For a derivative of this compound, the spectrum would be expected to show characteristic absorption bands:

N-H stretching of the secondary amine, typically in the 3300-3500 cm⁻¹ region. researchgate.net

C-H stretching from the aromatic rings, just above 3000 cm⁻¹. nih.gov

C=C stretching within the aromatic rings, in the 1500-1600 cm⁻¹ range. researchgate.net

C-N stretching, typically around 1250-1350 cm⁻¹.

C-O stretching of the aryl ether, usually appearing as a strong band in the 1230-1270 cm⁻¹ region. nist.gov

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nist.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov

UV-Visible Spectroscopy : This method provides information on the electronic transitions within the molecule. The conjugated system of diarylamines gives rise to characteristic absorption bands in the UV-Vis region, typically between 250 and 400 nm. ijcps.org The exact position and intensity of the absorption maximum (λ_max) are sensitive to the substituents on the aromatic rings.

Table 2: Summary of Expected Spectroscopic Data for a Hypothetical Derivative

TechniqueExpected ObservationInformation Gained
¹H NMR Aromatic signals (6-8 ppm), Methoxy singlet (~3.8 ppm), Amine singletConnectivity, substitution pattern
¹³C NMR Aromatic signals (110-160 ppm), Methoxy signal (~55 ppm)Carbon skeleton, presence of unique carbons
FT-IR N-H stretch (~3400 cm⁻¹), C-O stretch (~1250 cm⁻¹)Presence of key functional groups
Mass Spec. Molecular ion peak (M⁺) corresponding to the derivative's massMolecular weight, elemental formula (HRMS)
UV-Vis Absorption maximum (λ_max) in the UV rangeInformation on the conjugated electronic system

Chromatographic Methods (HPLC for Purity Assessment)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a synthesized compound. youtube.com A sample is dissolved in a mobile phase and passed through a stationary phase (the column). Different components in the sample interact with the stationary phase to varying degrees, causing them to separate and elute at different times. youtube.com

For a derivative of this compound, a reversed-phase HPLC method would typically be employed. The purity is assessed by the relative area of the peak corresponding to the product in the resulting chromatogram. A high-purity sample should ideally show a single, sharp peak. The method must be validated for parameters such as linearity, precision, and accuracy to ensure reliable results. nih.govresearchgate.net In some cases, derivatization with an agent like o-phthalaldehyde (B127526) (OPA) may be used to enhance UV or fluorescence detection for trace-level analysis. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. unipd.it This data is used to empirically determine the chemical formula of a newly synthesized substance. The experimental values obtained are compared against the theoretical values calculated for the proposed molecular formula. For a publication-quality result, the experimental values are generally expected to be within ±0.4% of the calculated values, which serves as strong evidence of the compound's purity and identity. nih.govnih.gov

Research Applications of Derivatives

The modification of this compound can lead to derivatives with tailored properties. One significant application involves enhancing its stability for use in analytical chemistry.

Enhanced Stability in Acidic Media (e.g., Sulfate Salt for Iron Titration)

This compound, also known as Variamine Blue, is a well-established redox indicator. tcichemicals.com In its base form, it can be unstable. However, converting it to its sulfate salt, Variamine Blue B Sulfate , significantly enhances its stability, particularly in the acidic conditions required for certain redox titrations. iupac.orgzenodo.org

This derivative is widely used for the complexometric and redox titration of iron (Fe³⁺). iupac.org50megs.com The underlying principle of its function is a distinct color change upon oxidation.

In its reduced form, the indicator is colorless.

In the presence of an oxidizing agent (at the endpoint of the titration), it is oxidized to a stable, intensely colored violet-blue quinone-diimine species. 50megs.comorientjchem.org

The titration reaction typically involves titrating a solution containing ferric ions (Fe³⁺) with a chelating agent like EDTA. The indicator forms a less stable complex with the metal ions. At the endpoint, when all the free Fe³⁺ has been complexed by the EDTA, the titrant oxidizes the indicator, causing a sharp color change from colorless to violet-blue. 50megs.com The stability of the sulfate salt in the required acidic medium (pH 2-6) is crucial for a sharp and reliable endpoint detection. iupac.orgamrita.edu This improved stability prevents the indicator from degrading before the endpoint is reached, ensuring the accuracy of the titration. orientjchem.org

Applications in Organic Electronics

Derivatives containing the 4,4'-dimethoxydiphenylamine (B142901) moiety are recognized as important organic photoelectric materials. wikipedia.org Their principal application within organic electronics is as a fundamental component of hole-transporting materials (HTMs), which are critical for the efficient operation of devices like perovskite solar cells (PSCs). The core function of these materials is to effectively collect and transport positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. organic-chemistry.org

The molecular structure of these derivatives significantly influences key properties such as molecular planarity, energy levels, and charge transport capabilities. wikipedia.org The electronic characteristics of the 4,4'-dimethoxydiphenylamine unit contribute to favorable energy level alignment with the perovskite layer, which is essential for minimizing energy loss during charge extraction. The conduction mechanism in these organic semiconductors is often described by space charge limited currents (SCLCs), where the mobility of charge carriers is a determining factor for device performance. nih.gov By modifying the central core or peripheral groups attached to the diarylamine unit, researchers can fine-tune these properties to optimize device efficiency and stability.

Building Blocks for Pharmaceutical Intermediates

The diarylamine structure is a recurring motif in many biologically active compounds and pharmaceuticals. The synthesis of these carbon-nitrogen (C-N) bonds is a fundamental challenge in medicinal chemistry. Modern synthetic methods like the palladium-catalyzed Buchwald-Hartwig amination and the copper-promoted Ullmann condensation are powerful tools for creating these aryl amine linkages. wikipedia.orgwikipedia.orgnih.gov These reactions allow for the coupling of an amine with an aryl halide, providing a versatile pathway to complex diarylamine structures. wikipedia.orgwikipedia.org

While these synthetic strategies are widely used in the pharmaceutical industry to produce amine-containing molecules, the specific use of this compound as a direct, commercially significant intermediate for the synthesis of specific pharmaceutical agents is not widely documented in the reviewed scientific and patent literature. However, its structural framework represents a class of compounds of high interest in drug discovery. For instance, the synthesis of potent antagonists for human platelet P2Y(12) receptors, which are potential antithrombotic drugs, involves the Ullmann coupling of amines to create complex aryl-amino structures. nih.gov The development of new pyrazole (B372694) derivatives as anti-inflammatory agents also relies on building blocks containing aryl amine functionalities. nih.gov This underscores the potential utility of scaffolds like this compound in medicinal chemistry research, even if its role as a routine building block is not established.

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

The most prominent and well-researched application of this compound derivatives is as Hole-Transporting Materials (HTMs) in perovskite solar cells (PSCs). wikipedia.org The 4,4'-dimethoxydiphenylamine group is a cornerstone of many high-performance HTMs, most famously as the terminal moieties in the benchmark material Spiro-OMeTAD. wikipedia.org The success of Spiro-OMeTAD has inspired the development of numerous other HTMs that incorporate this key functional group, aiming to improve performance, stability, and cost-effectiveness. wikipedia.orgresearchgate.net

Researchers have engineered a variety of HTMs by attaching 4,4'-dimethoxydiphenylamine units to different molecular cores, such as fluorene (B118485), dibenzofuran (B1670420), and ethene. wikipedia.orgwikipedia.orglibretexts.org These modifications are designed to optimize the material's properties for better device performance. The goal is to achieve high hole mobility, suitable energy levels aligned with the perovskite layer, and good film-forming properties, which are crucial for fabricating efficient and stable solar cells. organic-chemistry.orgwikipedia.org

Detailed research findings have demonstrated the effectiveness of these derivatives:

Fluorene-Based HTMs: A series of HTMs constructed by attaching 4,4'-dimethoxydiphenylamine moieties to a fluorene core through a palladium-catalyzed C-N cross-coupling reaction have been synthesized. wikipedia.org PSCs using these materials have achieved power conversion efficiencies (PCEs) ranging from 9% to as high as 16.8%, highlighting how strategic placement of substituents can dramatically impact photovoltaic performance. wikipedia.org

Ethene-Based HTMs: Novel HTMs with two or four N,N-di(4-methoxyphenyl)aminophenyl (a derivative structure) arms linked by an ethene unit have been developed. libretexts.org A device using one such starburst molecule, EtheneTTPA, yielded a PCE of 12.77%, which was comparable to the 13.28% achieved with the widely used Spiro-OMeTAD under similar conditions. libretexts.org

Dibenzofuran-Based HTMs: To address the high cost and complex synthesis of Spiro-OMeTAD, more economical HTMs based on a dibenzofuran core substituted with methoxyaniline derivatives have been created. wikipedia.org These materials, named BF-002 and BF-003, led to PSCs with impressive PCEs of 14.20% and 14.07%, respectively. wikipedia.org

Multi-Armed TPA HTMs: By varying the number of triphenylamine (B166846) (TPA) arms, researchers found that a tetra-TPA based HTM could achieve a PCE of 17.9%, significantly improving upon the Jsc and FF values compared to di-TPA and tri-TPA versions. mdpi.com

The table below summarizes the performance of various solar cells employing HTMs derived from or related to the this compound structure.

HTM Derivative Name/ClassCore StructureBest Power Conversion Efficiency (PCE)Reference(s)
Methoxydiphenylamine-substituted HTMFluorene16.8% wikipedia.org
EtheneTTPAEthene12.77% libretexts.org
BF-002Dibenzofuran14.20% wikipedia.org
BF-003Dibenzofuran14.07% wikipedia.org
Tetra-TPATPA-based17.9% mdpi.com

Applications of 4 Amino 4 Methoxydiphenylamine in Advanced Research Fields

Analytical Chemistry Research

In the field of analytical chemistry, 4-Amino-4'-methoxydiphenylamine is particularly valued for its role as a redox indicator and as a core component in the development of electrochemical sensors.

This compound is a redox indicator that undergoes a distinct color change upon oxidation. ekb.eg The compound, which is colorless in its reduced form, is oxidized to a blue-violet meriquinone, which exhibits an absorption maximum between 570-610 nm. ekb.eg This reversible color change makes it an excellent indicator for visualizing the endpoint of various redox titrations.

Variamine Blue has been established as a dependable indicator for several types of titrimetric analyses. It is recommended for the visual and potentiometric titration of iron(III) (Fe³⁺). ekb.eg In the presence of iron, it exhibits a sensitive color change; for instance, a colorimetric test shows it turns blue-purple with as little as 1 ppm of iron, a color that disappears upon the addition of EDTA. avantorsciences.comavantorsciences.com Its effectiveness has also been demonstrated in titrations involving oxidizing agents like Bromamine-B and bromate. ekb.eg

The general principle in these titrations is the oxidation of Variamine Blue at the equivalence point. For example, in the reaction with an oxidizing titrant, once the analyte has been completely reacted, the excess titrant oxidizes the colorless indicator to its colored form, signaling the end of the titration.

Table 1: Titrimetric Applications of Variamine Blue

Titration Type Analyte/Titrant System Indicator Role
Iron Titration Fe(II) with an oxidizing agent Visual endpoint detection
Bromamine-B Titration Various reducing agents Visual endpoint detection
Bromate Titration Various reducing agents Visual endpoint detection

Redox Indicator Applications

Potentiometric Titrations

Beyond visual endpoint detection, this compound (Variamine Blue) is also employed as an indicator in potentiometric titrations. ekb.eg In this application, the sharp change in the electrode potential at the equivalence point is used for detection. The oxidation of the indicator contributes to this potential jump, providing a clear signal for the endpoint. This method has been successfully applied to the titration of 6.75-20.25 mg of Variamine Blue itself with high accuracy and precision, using the developed potentiometric sensors as endpoint indicators. ekb.egekb.eg

Research has focused on developing novel potentiometric sensors for the determination of Variamine Blue (VB). ekb.eg These sensors are typically based on a polyvinyl chloride (PVC) matrix membrane. ekb.egekb.eg

The fabrication of these sensors involves several methods, including modifying the PVC membrane with an ion-pair of Variamine Blue, such as Variamine Blue-tetraphenylborate (VB-TPB). ekb.eg Another approach involves modification with sodium tetraphenylborate (B1193919) (NaTPB) or simply soaking a plain electrode in a suspension of the ion-pair. ekb.eg

Optimization of the electrode's performance is achieved by carefully adjusting the composition of the electrode matrix. This includes considering the effects of the type and amount of modifier used and the influence of different plasticizers. ekb.eg Research has shown that electrodes modified with the VB-TPB ion pair exhibit the best performance. ekb.egekb.eg

Table 2: Optimized Composition of a Variamine Blue Potentiometric Sensor

Component Function Optimal Composition
Ionophore (VB-TPB) Active sensing material Varies based on study
PVC Membrane matrix High molecular weight
Plasticizer Improves membrane fluidity e.g., o-NPOE, DOP
Novel Potentiometric Sensors (Variamine Blue)
Ion-Selective Electrode Development

The development of these potentiometric sensors has led to effective ion-selective electrodes (ISEs) for Variamine Blue. These sensors operate based on the formation of water-insoluble ion-pair complexes between the cationic Variamine Blue and large, oppositely charged anions like tetraphenylborate (TPB⁻), phosphotungstate (PTA), or phosphomolybdate (PMA). ekb.eg These ion-pairs act as the ion-exchanging component within the PVC membrane, allowing for the selective detection of Variamine Blue cations. ekb.eg

The developed electrodes have been shown to work satisfactorily over a wide concentration range, from 10⁻⁶ to 10⁻² M of Variamine Blue. ekb.eg The most successful electrodes, those modified with VB-TPB, demonstrated a near-Nernstian slope of 62.0±0.7 mV per decade change in concentration. ekb.egekb.eg These sensors also feature a rapid response time of approximately 8 seconds and a functional lifetime of about 4 weeks. ekb.egekb.eg

Table 3: Performance Characteristics of a VB-TPB Based Ion-Selective Electrode

Parameter Value Reference
Linear Concentration Range 10⁻⁶ to 10⁻² M ekb.eg
Slope (Nernstian Response) 62.0 ± 0.7 mV/decade ekb.egekb.eg
Response Time ~8 seconds ekb.egekb.eg
Lifetime 4 weeks ekb.egekb.eg

Spectrophotometric Methods

This compound, also known as Variamine Blue, and its derivatives are utilized in various spectrophotometric methods for the quantification and detection of different analytes. These methods often rely on the formation of colored products that can be measured using a UV-visible spectrophotometer.

While specific studies detailing the use of this compound for the quantitative determination of a broad range of metal ions are not extensively available in the provided search results, the fundamental principles of spectrophotometry suggest its potential application. The formation of colored complexes between the organic reagent and metal ions is a common basis for such analytical methods. The intensity of the color, measured as absorbance, is proportional to the concentration of the metal ion.

A significant application of this compound derivatives is in enzymatic assays, particularly for the determination of uric acid. A spectrophotometric method has been developed for the detection of uric acid in urine samples. omicsonline.orgomicsonline.org This method is based on the enzymatic reaction of uric acid with uricase, which produces hydrogen peroxide (H₂O₂). The hydrogen peroxide then reacts with 4-Aminodiphenylamine Diazonium Sulfate (B86663) (also known as Variamine Blue RT salt), a derivative of this compound, resulting in a color change from yellow to a pale yellow-green solution. omicsonline.orgomicsonline.org The change in absorbance, measured at a maximum wavelength of 269 nm, is proportional to the uric acid concentration. omicsonline.orgomicsonline.org

The reaction velocity is determined by monitoring the decrease in absorbance at 290 nm as uric acid is oxidized to allantoin. worthington-biochem.com This method demonstrates good reproducibility with a relative standard deviation (RSD) of 0.7% and is linear for uric acid concentrations between 0.5 and 13 mM. omicsonline.orgomicsonline.org The limit of detection for this method is 0.58 mM. omicsonline.orgomicsonline.org The optimal pH for this enzymatic reaction is 9. omicsonline.orgomicsonline.org

Another enzymatic method for uric acid determination involves the oxidative coupling reaction between N-methyl-N-(4-aminophenyl)-3-methoxyaniline (NCP), a derivative of this compound, and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS) in a system with three enzymes: uricase, peroxidase, and ascorbate (B8700270) oxidase. researchgate.net This method allows for the determination of uric acid concentrations up to 1.428 mmol/L with a relative standard deviation of up to 1.8%. researchgate.net The sensitivity of this method, determined from the calibration curve, is 0.71 absorbance units per mmol/L of uric acid, with a limit of detection (LOD) of 0.0035 mmol/L and a limit of quantification (LOQ) of 0.015 mmol/L. researchgate.net

The detection of specific and highly toxic species of certain elements, such as Arsenic (III) and Chromium (VI), is a critical area of analytical chemistry.

Methods for the simultaneous separation and determination of various species, including arsenite (As(III)), arsenate (As(V)), and hexavalent chromium (Cr(VI)), have been developed using techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). nih.govnih.gov In one such method, As(V) and Cr(VI) are selectively adsorbed on a specialized column at a pH of around 2.2, while As(III) and Cr(III) pass through. nih.gov The total inorganic arsenic and chromium can then be determined after oxidizing the lower oxidation state species. nih.gov

For the detection of Cr(VI), methods have achieved detection limits of around 130 ng/L. nih.gov Another method reported a detection limit of 38 ng/L for Cr(VI) with a relative standard deviation of 2.4% (at a concentration of 1 µg/L). nih.gov For arsenic species, detection limits are in the range of 40-60 ng/L. nih.gov A different approach for arsenic speciation reported a detection limit of 15 ng/L for As(V) with a relative standard deviation of 7.4% (at 1 µg/L). nih.gov

Table 1: Performance Characteristics for Detection of Arsenic and Chromium Species

AnalyteMethodDetection LimitRelative Standard Deviation (RSD)
Cr(VI)HPLC-ICP-MS~130 ng/LNot specified
Cr(VI)Microcolumn SPE-ICP-MS38 ng/L2.4% (at 1 µg/L)
Arsenic SpeciesHPLC-ICP-MS40-60 ng/LNot specified
As(V)Microcolumn SPE-ICP-MS15 ng/L7.4% (at 1 µg/L)
Detection of Arsenic (III) and Chromium (VI)

Use as a Precursor for Diazonium Salts in Titrations

This compound is a precursor for the formation of diazonium salts. google.com The process of diazotization involves treating the primary aromatic amine with a source of nitrous acid. For instance, a solution of 4-amino-3-methoxydiphenylamine in acetone (B3395972) can be poured into a solution of ferrous sulfate and sodium nitrite (B80452) in water to complete the diazotization. google.com These resulting diazonium salts are important intermediates in the synthesis of azo dyes. google.com The diazonium group can be used to covalently attach the molecule to various surfaces or polymers.

Biological and Biochemical Research Applications

The biological and biochemical research applications of this compound and its derivatives are an area of active investigation. Some studies have explored the pharmacological and biochemical activity of related compounds. For example, research on 4-amino-4-deoxy-10-methylpteroylaspartic acid has investigated its effects on enzyme kinetics and its potential as an enzyme inhibitor in the context of leukemia research. nih.gov While this is not a direct application of this compound, it highlights the broader interest in the biological activities of complex amine compounds.

Reagent in Biochemical Assays

This compound, widely known in analytical chemistry as Variamine Blue B, serves as a versatile reagent in various biochemical assays. Its primary function in this context is as a redox indicator, valued for the distinct and reversible color change it undergoes between its oxidized (blue) and reduced (colorless) states. This property makes it particularly useful for titrations; for instance, it is employed in the titration of iron.

The compound's utility extends to more advanced analytical procedures, such as spectrophotometry. Research has demonstrated its application in the highly selective flow injection spectrophotometric determination of gold. nih.gov In this method, the catalytic effect of gold on the oxidation of Variamine Blue by potassium iodate (B108269) is measured, allowing for precise quantification. nih.gov As a biochemical reagent, it is considered a valuable molecular tool for life science research and is available from suppliers for professional laboratory and manufacturing use. fishersci.comsigmaaldrich.com

Staining Agent in Electrophoresis for Proteins and Nucleic Acids

The diazonium salt form of the compound, Variamine Blue B Diazonium Salt, is utilized as a staining reagent in molecular biology. chembk.com It is specifically employed for the visualization of target molecules in both protein electrophoresis and nucleic acid gel electrophoresis. chembk.com In addition to this specific application, the compound is broadly categorized as a stain for research purposes and is used in biological staining for histology and microbiology to help identify and study various cellular structures under a microscope. fishersci.com Its application in histology is further underscored by its inclusion in product catalogs alongside specialized histology stain kits for applications such as Papanicolaou (PAP) cytology and Congo Red amyloid staining.

Investigation of Potential Therapeutic Properties

This compound is a compound of interest in medicinal chemistry, where it has been investigated for its potential therapeutic properties. Research has extended to its derivatives, which are being explored as scaffolds for developing new therapeutic agents. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a structural relationship with the core molecule, were evaluated for their anticancer and antioxidant activities. nih.gov In that study, several derivative compounds were found to reduce the viability and suppress the migration of A549 lung cancer cells in vitro. nih.gov The most promising of these derivatives also exhibited potent antioxidant capabilities in the DPPH radical scavenging assay. nih.gov These findings suggest that the broader chemical scaffold could be a foundation for the development of novel anticancer and antioxidant candidates. nih.gov

Antimicrobial Activity Studies of Derivatives

Derivatives of this compound have been the subject of extensive research to develop new antimicrobial agents, particularly in response to rising multidrug resistance.

A notable example involves the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, a Schiff-base derivative, which was used to coat Fe3O4 magnetic nanoparticles. nanomedicine-rj.comresearchgate.net These coated nanoparticles demonstrated effective antibacterial activity against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. nanomedicine-rj.com

Another significant area of research is with 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. elsevierpure.comnih.govmdpi.com These compounds have shown structure-dependent, broad-spectrum antimicrobial activity against a range of challenging pathogens. elsevierpure.comnih.govmdpi.com Studies have documented their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and various Gram-negative pathogens. elsevierpure.comnih.gov Furthermore, these derivatives have demonstrated substantial activity against drug-resistant fungi, including Candida auris. elsevierpure.comnih.gov Hydrazones within this series containing heterocyclic substituents were identified as having the most potent and broad-spectrum activity. nih.gov

Other studies have explored different derivative classes. Synthesized 3-amino-4-aminoximidofurazan derivatives displayed moderate to significant antimicrobial and antibiofilm activities against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The diverse biological activity of thiazole-containing molecules, in general, makes them an important scaffold in the search for new antimicrobial drugs. nih.gov

Table 1: Antimicrobial Activity of this compound Derivatives

Derivative Class Target Pathogens Observed Activity / MIC Values Reference(s)
2-amino-4-(4-methoxyphenyl)-1,3-thiazole (on nanoparticles) E. coli, S. aureus Displayed desired anti-Escherichia coli and anti-Staphylococcus aureus activity. nanomedicine-rj.com
3-((4-hydroxyphenyl)amino)propanoic acid derivatives MRSA, Vancomycin-resistant E. faecalis, Gram-negative pathogens, Candida species MRSA: MIC 1–8 µg/mL; VRE: MIC 0.5–2 µg/mL; Gram-negative: MIC 8–64 µg/mL; Candida: MIC 8–64 µg/mL. elsevierpure.comnih.govmdpi.com
3-amino-4-aminoximidofurazan derivatives S. aureus, P. aeruginosa Exhibited moderate to significant antimicrobial and antibiofilm activities. nih.gov

Materials Science and Industry

Intermediate in Dye and Pigment Synthesis

This compound is a key chemical intermediate in the dye and pigment industry. It serves as a foundational building block for the synthesis of a variety of dyes. The compound's diazonium salt derivative, specifically 4-Diazo-4'-methoxydiphenylamine Sulfate, is highly reactive and forms strong covalent bonds with coupling agents like naphthols to produce vibrant azo dyes. This makes it a crucial component for textile applications where color fastness and stability are required.

Photoresist Compositions

In the field of microelectronics and photolithography, this compound serves as a precursor for materials used in photoresist compositions. Specifically, its diazonium salt derivative, 4-Diazo-4'-methoxydiphenylamine Sulfate, is a key component in diazo-based photoresists. Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical process in semiconductor manufacturing. Negative photoresists can be formulated with novolac resins, acid generators, and amine components. researchgate.net The amine acts as a cross-linking agent, and the diazo group provides photosensitivity, allowing for the creation of precise micro-scale structures upon exposure to light. researchgate.net

Production of Polymers and Advanced Materials

The synthesis of high-performance polymers, such as polyimides, often involves the use of aromatic diamines as key monomers. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and other demanding fields.

The general process for creating polyimides from aromatic diamines typically follows a two-step method. The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. This is followed by a cyclization step, usually through thermal or chemical means, to form the final polyimide. The properties of the resulting polyimide can be tailored by carefully selecting the specific diamine and dianhydride monomers.

Although substituted diphenylamines are a class of compounds that can be considered for such polymer syntheses, specific research detailing the polymerization of this compound and the properties of the resulting polymers or advanced materials is not readily found in the surveyed scientific literature.

Corrosion Inhibition Studies (e.g., Cu-35Zn alloy in NaCl medium)

The protection of metals and alloys from corrosion is a critical area of research, with significant economic and safety implications. Corrosion inhibitors are substances that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal exposed to that environment. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, and those with aromatic rings, are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective film.

For copper-zinc alloys, such as brass (e.g., Cu-35Zn), which are widely used in various industries, protection against corrosion in aggressive media like sodium chloride (NaCl) solutions is of great importance. However, specific studies investigating the efficacy of this compound as a corrosion inhibitor for Cu-35Zn alloy in a NaCl medium have not been identified in available research.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Techniques

Electrochemical methods are powerful tools for studying corrosion and its inhibition. Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by an inhibitor. By applying a small amplitude AC signal over a range of frequencies, EIS can measure the impedance of the electrochemical system. Key parameters derived from EIS data include the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which relates to the inhibitor adsorption and the nature of the metal-electrolyte interface.

Potentiodynamic polarization is another widely used electrochemical technique. It involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve provides information about the anodic and cathodic reactions of the corrosion process. From this data, the corrosion potential (Ecorr), corrosion current density (icorr), and the inhibitor's efficiency can be determined. This technique can also help to classify the inhibitor as either anodic, cathodic, or mixed-type.

While these techniques are standard for evaluating corrosion inhibitors, no specific EIS or potentiodynamic polarization data for this compound on Cu-35Zn alloy in NaCl medium is currently available.

Table 1: Electrochemical Data for Corrosion Inhibition (Hypothetical) No experimental data found for this compound.

Inhibitor Concentration Corrosion Potential (Ecorr) (mV vs. SCE) Corrosion Current Density (icorr) (µA/cm²) Inhibition Efficiency (%)
Blank (0 M) Data not available Data not available -
1 x 10⁻⁵ M Data not available Data not available Data not available
1 x 10⁻⁴ M Data not available Data not available Data not available
Adsorption Processes (e.g., Langmuir Isotherm Model)

The mechanism of corrosion inhibition by organic molecules is often explained by their adsorption onto the metal surface. Adsorption isotherms are mathematical models that describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature.

The Langmuir isotherm model is one of the most common models used to describe the adsorption of corrosion inhibitors. It assumes that the adsorption occurs at specific homogeneous sites on the metal surface, forming a monolayer. The model relates the surface coverage (θ) of the inhibitor to its concentration (C). By fitting experimental data to the Langmuir isotherm, thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated, providing insights into the spontaneity and nature of the adsorption process (i.e., physisorption or chemisorption).

Despite the utility of this model in corrosion studies, there is no published research that applies the Langmuir isotherm model to the adsorption of this compound on a Cu-35Zn alloy surface.

Table 2: Adsorption Isotherm Data (Hypothetical) No experimental data found for this compound.

Inhibitor Isotherm Model ΔG°ads (kJ/mol)

Mechanistic Insights into Biological and Chemical Interactions of 4 Amino 4 Methoxydiphenylamine

Molecular Mechanisms of Action

The biological and chemical activities of 4-Amino-4'-methoxydiphenylamine are rooted in its distinct molecular structure, which facilitates a range of interactions at the cellular and molecular levels. These mechanisms include direct interactions with specific biomolecular targets, participation in redox reactions, and the formation of reactive intermediates that can subsequently modify biological molecules.

The biological activity of this compound is attributable to its ability to interact with various molecular targets. The presence of both an amino and a methoxy (B1213986) group on the diphenylamine (B1679370) scaffold allows for a variety of interactions, including hydrogen bonding and hydrophobic interactions, with biological macromolecules. Research has indicated several ways in which this compound can exert its effects through direct binding:

Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes, which can lead to the alteration of metabolic pathways within cells.

Protein Interactions: It can form covalent bonds with nucleophilic sites on proteins, thereby modifying their function and stability.

Antioxidant Activity: The methoxy group, in particular, enhances the molecule's ability to scavenge free radicals, contributing to its antioxidant properties.

This compound can act as an electron donor or acceptor, a property that is central to its involvement in various biological redox reactions. The aminophenyl moiety can be oxidized, while the methoxyphenyl group can influence the electron density of the molecule. This dual capacity allows it to participate in single electron transfer (SET) processes, which are fundamental to many biological pathways.

The formation of an electron donor-acceptor (EDA) complex is a key aspect of its mechanism. nih.gov In such a complex, this compound can act as the electron donor, transferring an electron to a suitable acceptor molecule. This process can be initiated by visible light, leading to the generation of radical species. nih.govdiva-portal.org The presence of electron-donating groups on the aromatic ring, such as the amino and methoxy groups, generally enhances the rate of these reactions. nih.gov

Comparative Analysis with Structurally Similar Compounds

To better understand the structure-activity relationship of this compound, a comparative analysis with structurally analogous compounds is insightful. One such compound is 4-Chloro-4'-methoxydiphenylamine.

The primary structural difference between this compound and 4-Chloro-4'-methoxydiphenylamine is the substitution at the 4-position of one of the phenyl rings. In the former, an amino (-NH2) group is present, while in the latter, it is a chloro (-Cl) group.

This seemingly minor change has a significant impact on the electronic properties of the molecule. The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the aromatic ring to which it is attached. This heightened electrophilicity makes 4-Chloro-4'-methoxydiphenylamine more susceptible to nucleophilic substitution reactions. However, this increased reactivity can also lead to undesirable side reactions. For example, during thionation reactions, dehalogenation (the removal of the chlorine atom) is a major side reaction, which can result in low yields of the desired product.

In contrast, the amino group in this compound is an electron-donating group. This decreases the electrophilicity of the aromatic ring, making it less prone to nucleophilic attack compared to its chloro-substituted counterpart. This difference in reactivity highlights how a single atomic substitution can profoundly alter the chemical behavior and, consequently, the biological interaction profile of a diphenylamine derivative.

Compound NameInteractive 3D Structure
This compound[Link to 3D structure]
4-Chloro-4'-methoxydiphenylamine[Link to 3D structure]

4-Aminobiphenyl (4-ABP)

4-Aminobiphenyl (4-ABP) is a recognized human carcinogen, notably linked to bladder cancer. who.intnih.gov Its carcinogenic properties are not inherent to the molecule itself but arise from its metabolic activation into reactive intermediates that can interact with cellular macromolecules like DNA. nih.govtaylorandfrancis.com

Metabolic Activation (N-hydroxylation, N-esterification)

The bioactivation of 4-ABP is a multi-step process initiated by N-hydroxylation, primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1, to form N-hydroxy-4-aminobiphenyl (N-OH-ABP). who.intnih.gov This intermediate is then subject to further metabolism through N-esterification processes such as N-acetylation, N-glucuronidation, or N-sulfation. researchgate.net These reactions are carried out by phase II enzymes, including N-acetyltransferases (NAT1 and NAT2) and sulfotransferases. nih.govnih.gov The resulting esters are unstable and can spontaneously break down to form a highly reactive arylnitrenium ion. nih.gov This ion is a potent electrophile that readily binds to DNA, forming adducts. swan.ac.uk While N-oxidation is a critical activation step, other pathways like ring hydroxylation are considered detoxification reactions. researchgate.net

DNA Adduct Formation and Mutagenesis

The arylnitrenium ion generated from the metabolic activation of 4-ABP can form covalent bonds with DNA, leading to the formation of DNA adducts. swan.ac.uk The predominant adduct formed is at the C8 position of guanine, known as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). nih.govnih.gov The formation of these adducts is a critical event in the initiation of carcinogenesis. oup.com Studies have shown that the presence of 4-ABP-DNA adducts can lead to mutations, particularly G:C to T:A transversions. nih.gov The frequency of these mutations is linked to the level of DNA adducts formed. nih.govoup.com For instance, research on Salmonella TA98 indicated that approximately 25 PhIP-DNA adducts were needed to cause a single mutational event, highlighting the relationship between adduct levels and mutagenicity. oup.com Furthermore, oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), has also been identified as a consequence of 4-ABP metabolism, potentially contributing to its carcinogenic effects. nih.gov

Carcinogenic Mechanisms (e.g., p53 gene mutation)

The formation of 4-ABP-DNA adducts can lead to mutations in critical genes that regulate cell growth and division, such as the p53 tumor suppressor gene. nih.govoup.com The p53 protein acts as a transcription factor, and mutations in the TP53 gene can disrupt its ability to control cell proliferation and apoptosis, leading to uncontrolled cell growth and tumor development. youtube.com Research has revealed that 4-ABP-DNA adducts form at specific codons within the p53 gene, including codons 152, 154, 157, 175, 248, 280, and 285. psu.edu The unique binding pattern of 4-ABP to the p53 gene is thought to contribute to the specific mutational spectrum observed in human bladder cancer. oup.compsu.edu Notably, 4-ABP does not preferentially bind to methylated CpG sites, which are common targets for other carcinogens. psu.edu The loss of p53 function, either through mutation or deletion, is a key step in the progression of many cancers, including those initiated by 4-ABP. youtube.com

Species-Specific Target Organs and Metabolic Differences

The carcinogenic effects of 4-ABP exhibit significant species-specific differences in target organs. In humans, occupational exposure to 4-ABP is strongly associated with an increased risk of urinary bladder cancer. who.intnih.govtaylorandfrancis.com In contrast, animal studies have shown different target organs. For example, 4-ABP induces liver tumors in mice, particularly in males, as well as mammary gland tumors and angiosarcomas. nih.govnih.gov In rats, it has been shown to cause intestinal tumors, while in dogs and rabbits, it induces bladder tumors. nih.govnih.gov

4-Amino-4'-chlorobiphenyl

Structural Differences and Impact on Electron-Donating Effects and Solubility

4-Amino-4'-chlorobiphenyl is structurally similar to 4-aminobiphenyl, with the key difference being the substitution of a chlorine atom at the 4' position of one of the phenyl rings. This substitution has a significant impact on the molecule's electronic properties and solubility. The chlorine atom is an electron-withdrawing group, which reduces the electron-donating ability of the biphenyl (B1667301) system compared to the methoxy group in this compound. This alteration in electron density can influence the molecule's reactivity and its interactions with biological macromolecules.

In terms of biological activity, the hydroxylated metabolite of a related compound, 4-chlorobiphenyl (B17849) (4-CB), which is 4-chloro-4'-biphenylol (4'-OH-4-CB), has been shown to be more effective at impairing mitochondrial energy-transducing functions than the parent compound. nih.gov This suggests that metabolic activation is also a critical factor in the toxicity of chlorinated biphenyls. The increased polarity due to the hydroxyl group likely affects its solubility and interaction with mitochondrial membranes. nih.gov

4-Hydroxydiphenylamine

4-Hydroxydiphenylamine is an aromatic amine and an organic compound that serves as a valuable point of comparison for understanding the properties of this compound. medchemexpress.com It is recognized for its antioxidant capabilities and is utilized as an intermediate or catalyst in various chemical syntheses. medchemexpress.com The core structure consists of a diphenylamine backbone with a hydroxyl group (-OH) substituted at the 4-position of one of the phenyl rings. nih.govhmdb.ca

Structural Differences and Impact on Acidity, Hydrogen Bonding, and Stability

The primary structural difference between this compound and 4-Hydroxydiphenylamine lies in the substituents on the phenyl rings. While both share a diphenylamine core, this compound possesses a primary amino group (-NH2) at the 4-position and a methoxy group (-OCH3) at the 4'-position. In contrast, 4-Hydroxydiphenylamine has a hydroxyl group (-OH) at the 4-position and no substitution on the second phenyl ring. nih.govchemicalbook.com

These differences in functional groups significantly influence the compounds' physicochemical properties.

Acidity: The hydroxyl group on 4-Hydroxydiphenylamine imparts weak acidic character due to the ability of the phenolic proton to dissociate. nih.gov The acidity of the secondary amine proton in both molecules is very low. wikipedia.org The amino group on this compound is basic. The methoxy group is an electron-donating group, which can slightly increase the basicity of the nearby amino group.

Hydrogen Bonding: Both molecules can participate in hydrogen bonding. 4-Hydroxydiphenylamine can act as a hydrogen bond donor through its -OH and -NH groups and as an acceptor via the oxygen and nitrogen atoms. This compound has two -NH groups (one primary, one secondary) that can act as hydrogen bond donors and three sites (two nitrogen atoms and the ether oxygen) that can act as acceptors. The presence of additional hydrogen bonding sites in this compound can lead to more complex intermolecular interactions. The introduction of hydroxyl groups is known to increase hydrogen bonding interactions with surrounding polar molecules or residues in biological systems. nih.gov

Stability: The stability of diphenylamine derivatives is influenced by their antioxidant properties. wikipedia.org Both the amino and hydroxyl groups can participate in stabilizing free radicals through resonance, which is the basis for their antioxidant activity. researchgate.net The methoxy group in this compound, being an electron-donating group, can further stabilize the radical formed upon hydrogen donation from the amine, potentially enhancing its stability and antioxidant capacity compared to the unsubstituted phenyl ring in 4-Hydroxydiphenylamine. However, many diazonium salts, which are derivatives, are known to be unstable. scbt.com

FeatureThis compound4-Hydroxydiphenylamine
Substituent 1 4-Amino (-NH2)4-Hydroxyl (-OH)
Substituent 2 4'-Methoxy (-OCH3)Unsubstituted
Acidity/Basicity Basic (amino group)Weakly acidic (hydroxyl group)
H-Bond Donors -NH2, -NH--OH, -NH-
H-Bond Acceptors N (amino), N (amine), O (methoxy)O (hydroxyl), N (amine)
Key Stability Factor Antioxidant action of amino group, enhanced by methoxy groupAntioxidant action of hydroxyl group

Variamine Blue B Diazonium Salt

Variamine Blue B Diazonium Salt, also known by synonyms such as 4-[(4-Methoxyphenyl)Amino]Benzenediazonium Chloride, is a significant derivative of this compound. cymitquimica.com It is formed by the diazotization of the primary amino group of this compound (also known as Variamine Blue B Base). guidechem.com This reaction converts the -NH2 group into a diazonium group (-N2+), typically as a chloride or sulfate (B86663) salt. cymitquimica.comsigmaaldrich.com

This diazonium salt is a versatile chemical intermediate and a colorimetric compound. cymitquimica.comchembk.com It is used in the synthesis of azo dyes for industries like textiles and printing due to its ability to undergo coupling reactions to form vibrant, colorful compounds. chemicalbook.coma2bchem.com In analytical chemistry and biochemical experiments, it serves as a redox indicator and a staining reagent for visualizing substances in electrophoresis or on tissue sections. chembk.com The compound appears as a red-orange to brown paste or a gold/yellow-green powder. scbt.comchemicalbook.com It is soluble in water and ethanol (B145695) but insoluble in ether and benzene (B151609). chemicalbook.com

A critical characteristic of Variamine Blue B Diazonium Salt is its instability. It is sensitive to light, heat, and impact, which can cause decomposition and even explosion. scbt.comchembk.com

PropertyDescription
Synonyms 4-[(4-Methoxyphenyl)Amino]Benzenediazonium Chloride, 4′-Methoxydiphenylamine-4-diazonium chloride cymitquimica.com
Appearance Red-orange to brown paste; Gold/yellow-green powder scbt.comchembk.com
Solubility Soluble in water and ethanol; Insoluble in ether and benzene chemicalbook.com
Primary Uses Synthesis of azo dyes, Redox indicator, Staining reagent chembk.coma2bchem.com
Stability Unstable; Sensitive to light, heat, and shock scbt.comchembk.com

Computational Modeling of Reactivity and Interactions

Density Functional Theory (DFT) for Electron Density Maps and Reaction Sites

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules like this compound. researchgate.netnih.gov By calculating the electron density distribution, DFT can generate molecular electrostatic potential (MESP) maps. These maps are crucial for identifying reactive sites within a molecule.

For an aromatic amine like this compound, an MESP map would visualize regions of high and low electron density.

Electron-rich regions (nucleophilic sites): These areas, typically shown in red or yellow on an MESP map, are prone to attack by electrophiles. For this compound, these sites would be concentrated around the nitrogen atoms of the amino and amine groups and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. The ortho and para positions on the aromatic rings relative to these activating groups would also show increased electron density.

Electron-poor regions (electrophilic sites): These areas, often colored blue, are susceptible to attack by nucleophiles. In this molecule, the hydrogen atoms of the amino and amine groups would be the most prominent electron-poor sites.

Furthermore, DFT allows for the calculation of condensed Fukui functions, which provide a quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) also provides insight. The HOMO is typically located on the electron-rich parts of the molecule (the diphenylamine moiety), indicating where an electrophilic attack is most likely to occur. The LUMO's location indicates the most probable site for a nucleophilic attack.

Prediction of Reactivity of Derivatives

Computational modeling, particularly using DFT and other methods like machine learning, is increasingly employed to predict the reactivity of derivatives of compounds like this compound. acs.orgnih.gov This predictive power is essential for designing new molecules with desired properties, such as enhanced antioxidant activity or specific biological interactions. nih.gov

One key parameter that can be calculated to predict antioxidant activity is the Bond Dissociation Energy (BDE) of the N-H bonds. acs.org A lower BDE for the hydrogen atom on the secondary amine indicates that the hydrogen can be more easily donated to neutralize a free radical, suggesting higher antioxidant potential. acs.org By computationally modifying the structure of this compound—for instance, by changing the substituents on the phenyl rings—researchers can calculate the resulting changes in BDE to screen for more potent antioxidant derivatives.

Similarly, the reactivity of derivatives in synthetic reactions, such as the formation of diazonium salts and subsequent azo coupling, can be modeled. a2bchem.com Computational methods can predict the stability of intermediates and the energy barriers of reaction pathways, guiding the design of efficient syntheses. nih.gov By combining DFT calculations with machine learning models trained on experimental data, it is possible to rapidly predict the reactivity of a large number of potential derivatives, accelerating the discovery of new functional molecules. nih.govresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Enhanced Properties

The synthesis of new derivatives from a parent compound is a cornerstone of medicinal chemistry and materials science. For 4-Amino-4'-methoxydiphenylamine, this involves modifying its core structure to fine-tune its electronic, optical, and biological properties. Researchers are exploring the introduction of various functional groups to create derivatives with enhanced capabilities. For instance, the synthesis of 3-amino-4-arylpyridin-2(1H)-ones, which can be derived from related aminophenyl structures, has shown promise in developing compounds with luminescent properties and potential as enzyme inhibitors. nih.gov The development of novel derivatives is a key area of future research, with the goal of creating compounds with tailored properties for specific applications. nih.govresearchgate.net

The following table provides examples of derivative classes and their potential enhancements:

Derivative ClassPotential EnhancementRelevant Research Areas
Pyridin-2(1H)-onesLuminescence, Enzyme InhibitionMedicinal Chemistry, Materials Science
Chromeno[2,3-d]pyrimidinesAntitumor ActivityMedicinal Chemistry
AminodicyanopyrazolesAntimicrobial, PesticidalAgrochemicals, Medicinal Chemistry

This table showcases potential research directions based on the synthesis of related heterocyclic compounds.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and the development of efficient synthetic routes. Advanced spectroscopic techniques are being employed to monitor reactions involving derivatives of amino and methoxy-containing compounds in real-time. For example, fluorescence spectroscopy has been used to study the photophysical properties of 2-amino-4,6-diphenylnicotinonitriles, providing insights into their solvent-dependent emission shifts. mdpi.com Such techniques can be adapted to study the reactions of this compound, offering a deeper understanding of its reactivity and facilitating the development of more controlled and efficient synthetic processes.

Integration with Nanoscience and Nanotechnology for Targeted Applications

The convergence of chemistry and nanotechnology opens up new avenues for the application of functional molecules. The integration of this compound and its derivatives with nanomaterials could lead to the development of targeted drug delivery systems, advanced sensors, and novel catalytic platforms. While direct research on this specific compound in nanotechnology is emerging, related aminophenol derivatives have been studied for their interaction with DNA, suggesting potential in developing anticancer agents. mdpi.com The unique properties of this compound could be harnessed at the nanoscale to create innovative solutions in medicine and materials science.

In-depth Studies on Biological Interactions and Therapeutic Potential

The biological activities of aminophenyl derivatives are a significant area of investigation. Studies on related structures, such as 4-aminocoumarins and 4-aminophenol (B1666318) derivatives, have revealed a broad spectrum of biological activities, including antimicrobial, antioxidant, and antitumor properties. mdpi.comnih.govrsc.org These findings provide a strong rationale for conducting in-depth studies on the biological interactions of this compound and its derivatives. Future research will likely focus on elucidating their mechanisms of action, identifying potential molecular targets, and evaluating their therapeutic potential for various diseases. nih.gov The structural similarities to compounds with known biological activity make this a promising field of study.

Investigated Biological ActivityRelated Compound ClassPotential Therapeutic Application
Antimicrobial, Antifungal4-Aminocoumarin derivativesInfectious Diseases
Antidiabetic, DNA Interaction4-Aminophenol derivativesDiabetes, Cancer
AntitumorChromeno[2,3-d]pyrimidine derivativesCancer

This table is based on research on structurally related compounds and suggests potential areas of investigation for this compound.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Amino-4'-methoxydiphenylamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear impermeable gloves, eye protection (goggles), and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved filters) is required for prolonged exposure .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors. Avoid releasing the compound into the environment due to its acute aquatic toxicity (GHS classification: Aquatic Acute 1, Chronic 1) .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with water for several minutes and seek medical attention .
  • Storage : Store in a cool, dry place away from oxidizers. Ensure containers are tightly sealed to prevent contamination .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the aromatic amine and methoxy group positions. Compare spectra with known derivatives (e.g., 4-Hydroxydiphenylamine) for structural validation .
  • Infrared (IR) Spectroscopy : Identify functional groups (N-H stretching at ~3400 cm1^{-1}, C-O-C stretching for methoxy groups at ~1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : Employ high-resolution MS to determine molecular weight and fragmentation patterns, ensuring purity and absence of byproducts .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer :

  • Variable Selection : Key factors include reaction temperature, catalyst concentration (e.g., palladium for coupling reactions), and solvent polarity. Use a 2k^k factorial design to assess interactions between variables .
  • Response Variables : Monitor yield, purity (via HPLC), and reaction time. Statistical software (e.g., Minitab) can model optimal conditions and identify significant factors .
  • Case Study : A study on similar aryl amines achieved a 20% yield improvement by optimizing temperature (80–120°C) and catalyst loading (5–10 mol%) .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate measurements using multiple techniques (e.g., DSC for melting point, Karl Fischer titration for moisture content) to address discrepancies .
  • Controlled Replication : Standardize experimental conditions (e.g., solvent grade, humidity) to minimize variability. Compare results with peer-reviewed studies on analogs like 4-Methoxyaniline .
  • Meta-Analysis : Use computational tools (e.g., ChemAxon) to aggregate data and identify outliers or systematic errors in literature .

Q. How can computational modeling predict the reactivity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict sites for electrophilic substitution or oxidation. For example, the methoxy group’s electron-donating effect directs reactions to the para position .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents for SNAr reactions) .
  • Case Study : MD simulations of 4-Hydroxydiphenylamine in DMSO revealed aggregation tendencies, guiding solvent selection for homogeneous reactions .

Q. What methodologies assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and track byproduct formation .
  • Light Sensitivity : Use UV-Vis spectroscopy to quantify photodegradation rates. Store samples in amber vials if UV exposure induces decomposition .
  • Long-Term Studies : Compare freshly synthesized batches with aged samples (1–2 years) to establish shelf-life guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.